molecular formula C11H14O3S B1531788 (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165638-18-4

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol

Cat. No. B1531788
M. Wt: 226.29 g/mol
InChI Key: FIMLQDDKKDGFJO-GHMZBOCLSA-N
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Description

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol, also known as 4-MPSO, is an important compound found in nature. It is a chiral cyclic sulfoxide, which has been used as a valuable building block in organic synthesis. 4-MPSO has been widely studied for its potential applications in medicine, agriculture, and other areas.

Scientific Research Applications

Organophosphorus Compounds Synthesis

Organophosphorus chemistry involves the synthesis of compounds containing phosphorus elements. A study by Pedersen and Lawesson (1974) on organophosphorus compounds highlights the reactivity of certain sulfanyl compounds with phosphorus dimer sulfides to yield derivatives like 3H-1,2-dithiole-3-thiones. These reactions underline the role of sulfanyl compounds, similar in nature to “(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol”, in synthesizing organophosphorus compounds with potential applications in various chemical industries and research areas (Pedersen & Lawesson, 1974).

Corrosion Inhibition

The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrates excellent corrosion inhibition properties for mild steel in sulfuric acid media. This suggests that structurally similar compounds, including those with methoxyphenyl sulfanyl groups, could be explored for their potential as corrosion inhibitors, offering insights into novel materials that protect against corrosion in industrial applications (Bouklah et al., 2006).

Proton Exchange Membranes in Fuel Cells

Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains indicates these materials' suitability as polyelectrolyte membrane materials in fuel cells. These findings open avenues for using sulfanyl-substituted compounds in developing high-performance materials for energy conversion and storage technologies (Kim, Robertson, & Guiver, 2008).

Organic and Organometallic Syntheses

Lawesson's reagent, characterized by the presence of methoxyphenyl groups, is widely used in organic and organometallic syntheses for thionation reactions and the synthesis of heterocyclic compounds. This utility underscores the broad applications of sulfanyl compounds in synthesizing novel organic materials with potential pharmaceutical and materials science applications (Jesberger, Davis, & Barner, 2003).

properties

IUPAC Name

(3R,4R)-4-(4-methoxyphenyl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-13-8-2-4-9(5-3-8)15-11-7-14-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMLQDDKKDGFJO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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